Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-
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Overview
Description
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is a unique organic compound characterized by its thiazolidinylidene and cyanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- typically involves the reaction of thiazolidine derivatives with cyanamide under controlled conditions. One common method includes the use of cyanogen bromide (BrCN) as a reagent to facilitate the electrophilic cyanation of secondary amines . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- may involve the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method allows for large-scale production, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- include cyanogen bromide (BrCN) for cyanation reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- has a wide range of scientific research applications, including:
Chemistry: Used in synthetic chemistry for the preparation of nitrogen-rich heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of herbicides, defoliants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. For example, it can act as an electrophilic cyanation agent, facilitating the transfer of cyanide groups to other molecules .
Comparison with Similar Compounds
Similar Compounds
Calcium Cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: A dimer of cyanamide used in various industrial applications.
Melamine: A cyclic trimer of cyanamide used in the production of plastics and resins.
Uniqueness
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is unique due to its specific thiazolidinylidene and cyanamide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and other fields.
Properties
CAS No. |
160314-52-3 |
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Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[3-(dimethoxymethyl)-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C7H11N3O2S/c1-11-7(12-2)10-3-4-13-6(10)9-5-8/h7H,3-4H2,1-2H3 |
InChI Key |
LREYROGMECYVRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(N1CCSC1=NC#N)OC |
Origin of Product |
United States |
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